molecular formula C19H15NO4 B6394626 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid CAS No. 1262009-74-4

5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6394626
CAS No.: 1262009-74-4
M. Wt: 321.3 g/mol
InChI Key: BIKSINIOIYQRMX-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzyloxyphenyl group attached to the nicotinic acid core

Properties

IUPAC Name

6-oxo-5-(2-phenylmethoxyphenyl)-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-18-16(10-14(11-20-18)19(22)23)15-8-4-5-9-17(15)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKSINIOIYQRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CNC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688416
Record name 5-[2-(Benzyloxy)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-74-4
Record name 5-[2-(Benzyloxy)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the 2-benzyloxyphenyl intermediate through a reaction between benzyl alcohol and phenol in the presence of a suitable catalyst.

    Coupling with Nicotinic Acid: The benzyloxyphenyl intermediate is then coupled with nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Hydroxylation: The final step involves the hydroxylation of the coupled product to introduce the hydroxyl group at the 6-position of the nicotinic acid ring. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The benzyloxy group can be reduced to form the corresponding phenol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzyloxyphenyl moiety play crucial roles in its binding to target proteins or enzymes. This interaction can lead to modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyphenylacetic acid: Similar structure with an acetic acid moiety instead of nicotinic acid.

    4-Benzyloxyphenylboronic acid: Contains a boronic acid group instead of nicotinic acid.

    2-Benzyloxybenzoic acid: Similar structure with a benzoic acid moiety.

Uniqueness

5-(2-Benzyloxyphenyl)-6-hydroxynicotinic acid is unique due to the presence of both the benzyloxyphenyl group and the hydroxyl group on the nicotinic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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